2-Methyl-1,2-benzoisothiazolin-3-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 520046. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

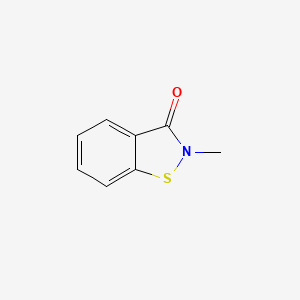

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-9-8(10)6-4-2-3-5-7(6)11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWXSJCICPOOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325841 | |

| Record name | 2-Methyl-1,2-benzoisothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2527-66-4 | |

| Record name | 2-Methyl-1,2-benzoisothiazolin-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002527664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2527-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520046 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1,2-benzoisothiazolin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-1,2-benzothiazol-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,2-BENZOISOTHIAZOLIN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PV9X5Y68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1,2-benzisothiazolin-3-one (MBIT)

Introduction: The Significance of 2-Methyl-1,2-benzisothiazolin-3-one (MBIT)

2-Methyl-1,2-benzisothiazolin-3-one, commonly known as MBIT, is a potent microbiocide effective against a broad spectrum of bacteria, yeasts, and molds.[1] As an N-substituted derivative of the widely used industrial biocide 1,2-benzisothiazolin-3-one (BIT), MBIT finds applications as a preservative in various industrial formulations, including paints, coatings, sealants, and detergents.[1] Its efficacy and stability have made it a subject of interest for researchers and professionals in the fields of materials science, specialty chemicals, and drug development. This guide provides a comprehensive overview of the primary and alternative synthetic pathways to MBIT, with a focus on reaction mechanisms, experimental considerations, and optimization strategies.

Primary Synthesis Pathway: N-Methylation of 1,2-benzisothiazolin-3-one (BIT)

The most direct and industrially relevant method for the synthesis of MBIT is the N-methylation of commercially available 1,2-benzisothiazolin-3-one (BIT). This pathway involves the deprotonation of the acidic N-H group of BIT, followed by nucleophilic attack on a methylating agent.

Reaction Mechanism and Key Considerations

The core of this synthesis lies in the ambident nucleophilic character of the deprotonated BIT anion. Alkylation can occur at either the nitrogen or the oxygen atom, leading to the desired N-methylated product (MBIT) or the undesired O-methylated byproduct, 3-methoxy-1,2-benzisothiazole (MOBIT), respectively.

Caption: N-Methylation of BIT leading to MBIT and the MOBIT byproduct.

The selectivity between N- and O-alkylation is a critical factor in this synthesis. Historical methods using methyl iodide often resulted in a higher proportion of the O-alkylation product.[2] However, recent advancements have demonstrated that the choice of base, solvent, and methylating agent can significantly favor the formation of MBIT.[2][3]

Optimized Protocol for Selective N-Methylation

A preferred method for the synthesis of MBIT involves the use of dimethyl sulfate (DMS) as the methylating agent in the presence of an alkali metal hydroxide.[2] This approach has been shown to provide a higher yield of the desired N-methylated product.

Experimental Protocol:

-

Preparation of the Reaction Mixture: To a round-bottom flask equipped with a stirrer, thermometer, and addition funnel, add 1,2-benzisothiazolin-3-one (BIT) and a suitable solvent (e.g., water, butanone, acetonitrile).[2][3]

-

Deprotonation: Cool the mixture in an ice bath and slowly add a solution of an alkali metal hydroxide (e.g., sodium hydroxide, potassium hydroxide, or lithium hydroxide).[2][3] The molar ratio of the alkali metal hydroxide to BIT is typically in the range of 0.7:1 to 2:1.[2]

-

Methylation: While maintaining a low temperature (preferably between -5°C and 25°C), add dimethyl sulfate dropwise to the reaction mixture.[2] Controlling the temperature during this exothermic addition is crucial to maximize the yield of MBIT.

-

Reaction Monitoring and Work-up: Monitor the reaction progress using a suitable analytical technique (e.g., HPLC, TLC). Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and a saturated sodium chloride solution.[2]

-

Purification: The crude product can be purified by crystallization or column chromatography to yield pure 2-Methyl-1,2-benzisothiazolin-3-one.

Data Summary: Influence of Reaction Conditions on MBIT:MOBIT Ratio

| Base | Solvent | Methylating Agent | MBIT:MOBIT Ratio | Reference |

| Sodium Hydroxide | Water | Dimethyl Sulfate | 8.3 : 1 | [2] |

| Lithium Hydroxide | Water | Dimethyl Sulfate | 5.6 : 1 | [2] |

| Potassium Carbonate | Acetonitrile | Dimethyl Sulfate | 2.5 : 1 | [2] |

| Lithium Salt of BIT | Butanone | Dimethyl Sulfate | 92.8 : 7.2 | [3] |

Alternative Synthesis Pathways for N-Substituted Benzisothiazolinones

While the N-methylation of BIT is the most direct route, alternative pathways for the synthesis of N-substituted 1,2-benzisothiazolin-3-ones have been developed. These methods typically involve the construction of the benzisothiazolinone ring from acyclic precursors.

Pathway 1: Cyclization of N,N'-Disubstituted 2,2'-Dithiodibenzamides

This route involves the synthesis of an N,N'-dimethyl-2,2'-dithiodibenzamide intermediate, which is then cyclized to form MBIT.

Caption: Synthesis of MBIT via cyclization of a dithiodibenzamide intermediate.

This method offers the advantage of building the N-substituent into the precursor, which can be beneficial for synthesizing a variety of N-substituted derivatives.[4][5] However, it involves a multi-step process and the use of potentially hazardous reagents like thionyl chloride for the preparation of the starting acid chloride.[6]

Pathway 2: Cyclization of N-Substituted 2-Methoxycarbonylbenzenesulfenamides

A more recent and versatile approach involves the base-catalyzed cyclization of N-substituted 2-methoxycarbonylbenzenesulfenamides.

Caption: Synthesis of MBIT from a 2-methoxycarbonylbenzenesulfenamide precursor.

This synthetic route provides good to excellent overall yields for a variety of 2-substituted 1,2-benzisothiazolin-3-ones.[7] The reaction proceeds through the formation of a sulfenyl halide intermediate, which is not isolated, followed by reaction with a primary amine and subsequent cyclization.[5][7]

Conclusion

The synthesis of 2-Methyl-1,2-benzisothiazolin-3-one can be effectively achieved through several pathways. The N-methylation of 1,2-benzisothiazolin-3-one stands out as the most direct and industrially viable method, with optimized protocols offering high selectivity for the desired product. Alternative routes, such as the cyclization of dithiodibenzamides or sulfenamides, provide greater flexibility for the synthesis of a broader range of N-substituted derivatives and are valuable tools for research and development. The choice of a specific synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the need for structural diversity.

References

- 1. 2-Methyl-1,2-benzisothiazolin-3-one | 2527-66-4 | FM139107 [biosynth.com]

- 2. WO2016085655A1 - Method for preparation of 2-methyl-1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 3. US8884024B1 - Process for preparing benzisothiazolinones - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. pubs.acs.org [pubs.acs.org]

Mechanism of action of 2-Methyl-1,2-benzoisothiazolin-3-one as a biocide.

An In-Depth Technical Guide to the Biocidal Mechanism of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT)

Executive Summary

This compound (MBIT) is a potent, water-soluble microbiocide belonging to the isothiazolinone class, demonstrating broad-spectrum activity against bacteria, yeasts, and molds. Its efficacy stems from a sophisticated and rapid two-step mechanism of action. The process begins with the passive diffusion of the molecule across the microbial cell membrane, followed by a swift electrophilic attack on intracellular nucleophiles. The primary targets are the thiol groups (-SH) of cysteine residues within essential enzymes and low-molecular-weight thiols like glutathione. This interaction leads to the irreversible formation of disulfide bonds, causing a rapid inhibition of critical metabolic pathways—most notably cellular respiration and ATP generation—and a collapse of the cell's antioxidant defenses.[1][2][3] The initial metabolic stasis is followed by irreversible cellular damage and subsequent cell death. This guide provides a detailed exploration of this mechanism, supported by experimental protocols designed to validate each stage of the biocidal process.

Introduction: The Isothiazolinone Class and MBIT

Isothiazolinones are a family of heterocyclic organic compounds widely employed as preservatives and antimicrobial agents in numerous industrial and consumer products, including paints, coatings, adhesives, detergents, and water treatment systems.[1][4][5] Their value lies in their ability to control microbial growth and biofouling at low concentrations.[6]

This compound (MBIT) is an N-substituted derivative of the parent compound 1,2-benzisothiazolin-3-one (BIT).[7] The addition of the methyl group to the nitrogen atom modifies its physicochemical properties, but the core biocidal activity remains rooted in the chemistry of the isothiazolinone ring.

The Core Biocidal Mechanism: A Targeted Electrophilic Attack

The antimicrobial action of MBIT, like other isothiazolinones, is not a generalized disruptive event but a specific chemical reaction that targets a vital class of biomolecules. The mechanism can be conceptualized as a two-step process: rapid, reversible inhibition of metabolic activity, followed by irreversible damage leading to cell death.[2]

The Reactive Center: The Electrophilic N-S Bond

The potency of the isothiazolinone scaffold lies in the electron-deficient sulfur atom within the five-membered ring. The nitrogen and oxygen atoms are electron-withdrawing, rendering the sulfur atom highly electrophilic and susceptible to nucleophilic attack. This chemical feature is the cornerstone of its biocidal activity.[1]

The Primary Target: Intracellular Thiol Groups

Upon diffusing into the cell, MBIT acts as a potent electrophile, seeking out and reacting with nucleophilic functional groups.[2] Its primary and most critical targets are the thiol (-SH) groups found in:

-

Cysteine Residues: Key components of the active sites of many essential enzymes.

-

Glutathione (GSH): A crucial low-molecular-weight thiol that serves as a primary antioxidant and redox buffer within the cell.[1]

The reaction between MBIT and a cellular thiol (represented as R-SH) proceeds via a nucleophilic attack on the sulfur atom, leading to the cleavage of the N-S bond and the opening of the isothiazolinone ring. This results in the formation of a stable mixed disulfide between the biocide and the cellular thiol, effectively inactivating the target molecule.[1][7]

Caption: Reaction pathway of MBIT with cellular thiols.

Cellular Ramifications of Thiol Inactivation

The rapid and widespread inactivation of thiol-containing molecules triggers a catastrophic cascade of events within the microbial cell, leading to its demise.

Disruption of Central Metabolic Pathways

A primary consequence of MBIT action is the inhibition of dehydrogenase enzymes essential for cellular respiration, including those in the Krebs cycle and the electron transport chain.[2] These enzymes rely on cysteine residues for their catalytic function. Their inactivation leads to:

-

Inhibition of Respiration: A swift halt to oxygen consumption and energy production.

-

Depletion of ATP: The cell's energy currency, adenosine triphosphate (ATP), can no longer be generated efficiently, leading to metabolic arrest.[2][8]

Induction of Oxidative Stress

Glutathione (GSH) is a cornerstone of the cell's defense against reactive oxygen species (ROS). By scavenging GSH, MBIT cripples this protective system.[9] This leads to an imbalance where naturally produced ROS accumulate, causing widespread oxidative damage to DNA, lipids, and remaining proteins. This induced oxidative stress is a significant secondary mechanism contributing to cell death.[8][10]

References

- 1. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 8. The effect of biocide chloromethylisothiazolinone/methylisothiazolinone (CMIT/MIT) mixture on C2C12 muscle cell damage attributed to mitochondrial reactive oxygen species overproduction and autophagy activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Biocide mixture (CMIT/MIT) induces neurotoxicity through the upregulation of the MAPKs signaling pathways [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-Methyl-1,2-benzoisothiazolin-3-one derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Methyl-1,2-benzoisothiazolin-3-one and Related Derivatives

Executive Summary

The 1,2-benzoisothiazolin-3-one (BIT) scaffold is a cornerstone in the field of industrial biocides, valued for its broad-spectrum antimicrobial activity.[1][2] Beyond its established role in preservation, derivatives of this heterocyclic system, including the N-methylated analogue this compound (MBIT), are attracting significant attention in medicinal chemistry and drug development. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and mechanisms of action of BIT derivatives. We delve into their primary antimicrobial functions, explore their emerging therapeutic potential as caspase inhibitors and neuropharmacological agents, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this versatile chemical class.

The 1,2-Benzoisothiazolin-3-one (BIT) Scaffold: An Introduction

Chemical Structure and Properties

The foundational structure of this class is 1,2-benzoisothiazolin-3-one (BIT), an organic compound featuring a benzene ring fused to an isothiazolinone ring.[3] N-substituted derivatives, such as this compound (MBIT), 2-Butyl-1,2-benzoisothiazolin-3-one (BBIT), and 2-n-octyl-1,2-benzisothiazolin-3-one (OBIT), are of significant commercial and research interest.[2] The substitution at the nitrogen atom profoundly influences the compound's physical properties, such as melting point and lipophilicity, which in turn dictates its biological activity and application profile.[2][4]

Industrial Significance and Emerging Therapeutic Potential

Isothiazolinones are widely employed as preservatives and biocides in a vast array of products, including paints, adhesives, cleaning agents, and in the leather and textile industries.[5][6] Their effectiveness against a broad spectrum of bacteria, fungi, and yeasts has made them indispensable for preventing microbial spoilage.[2][7] However, the same chemical reactivity that underlies their biocidal action is now being harnessed for more nuanced therapeutic applications. Research has revealed that specific derivatives possess potent and selective activities as caspase inhibitors for apoptosis modulation, potential antipsychotics, and anti-inflammatory agents, signaling a shift from industrial preservation to targeted drug discovery.[1][8][9]

Synthesis of 1,2-Benzoisothiazolin-3-one Derivatives

The construction of the BIT scaffold and its derivatives can be achieved through several synthetic strategies. A prevalent and efficient method involves the intramolecular cyclization of 2-mercaptobenzamides.

Key Synthetic Pathway: Oxidative Cyclization

A common and modern approach utilizes a copper(I)-catalyzed intramolecular N–S bond formation.[3] This method involves the oxidative dehydrogenative cyclization of 2-mercaptobenzamide precursors. The use of oxygen as the sole oxidant makes this a relatively green synthetic strategy, yielding the desired benzo[d]isothiazol-3(2H)-ones in excellent yields.[3] N-substituted derivatives, the core of this guide's topic, are synthesized by starting with the appropriately N-substituted 2-mercaptobenzamide.

Below is a generalized workflow for the synthesis of N-substituted BIT derivatives.

Caption: Generalized workflow for the synthesis of N-substituted BITs.

Core Biological Activity: Antimicrobial and Antifungal Mechanisms

The Thiol-Reactive Mechanism of Action

The primary antimicrobial mechanism of BIT and its derivatives is rooted in their electrophilic nature. These compounds readily react with nucleophilic biological macromolecules, particularly the thiol groups (-SH) of cysteine residues within proteins and enzymes.[10] This interaction proceeds via the opening of the isothiazolinone ring and the formation of a disulfide bond with the target thiol, leading to the inactivation of critical enzymes involved in cellular respiration and energy generation.[10] This disruption of essential metabolic pathways ultimately results in the inhibition of microbial growth and cell death.

Caption: Mechanism of enzyme inactivation by BIT derivatives via thiol reaction.

Spectrum of Activity and Structure-Activity Relationships (SAR)

BIT derivatives exhibit a broad spectrum of activity, though they are often more potent against Gram-positive bacteria and fungi than Gram-negative bacteria.[11][12] The outer membrane of Gram-negative bacteria can present a permeability barrier, reducing the efficacy of some derivatives.

The antimicrobial potency is strongly influenced by the nature of the substituent on the nitrogen atom and the overall lipophilicity of the molecule.[4] A quantitative structure-activity relationship (QSAR) study demonstrated a bilinear relationship between the lipophilicity (logP) of N-arylalkanoic derivatives and their activity against B. subtilis, with optimal activity observed around a logP of 3.[4] This indicates that a balance is required: the molecule must be lipophilic enough to cross the cell membrane but not so much that it becomes trapped within the lipid bilayer.

Table 1: Representative Antimicrobial Activity of 1,2-Benzoisothiazolin-3-one Derivatives

| Compound | Substituent (at N-position) | Test Organism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| BIT | -H | Staphylococcus aureus | 2-4 | [4][11] |

| MBIT | -CH₃ | Staphylococcus aureus | 1-2 | [2] |

| BBIT | -(CH₂)₃CH₃ | Staphylococcus aureus | 0.5-1 | [2] |

| BIT Derivative | N-phenoxyacetic acid | Bacillus subtilis | 0.5 | [4] |

| BIT Derivative | N-phenylbutyric acid ester | Candida spp. | 1-2 |[4] |

Note: MIC values are approximate ranges compiled from multiple sources and serve for comparative purposes.

Advanced Therapeutic Applications

While the antimicrobial properties of BIT derivatives are well-established, recent research has unveiled their potential in treating complex human diseases by targeting specific host-cell pathways.

Modulation of Apoptosis: Caspase-3 Inhibition

Several novel 1,2-benzoisothiazol-3-one derivatives have been identified as highly potent inhibitors of caspase-3, a key executioner enzyme in the apoptotic cascade.[8][13] Certain analogues exhibit inhibitory activity in the nanomolar range (IC50 = 1.15 nM for compound 5i in one study) and have demonstrated the ability to protect cells from chemically-induced apoptosis in vitro.[13] This positions them as promising lead compounds for developing therapeutics for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and ischemic injury.[8]

Neuropharmacological Activity: Potential Antipsychotics

Derivatives incorporating a piperazine moiety have been synthesized and evaluated for potential antipsychotic activity.[9][14] These compounds have shown high affinity for both dopamine (D2) and serotonin (5-HT2A) receptors. One such derivative, BMY 13859-1, exhibited a potent and selective profile in CNS tests, blocking amphetamine-induced stereotyped behavior without inducing the typical motor side effects associated with older antipsychotics.[9] This dual-receptor antagonism is a hallmark of atypical antipsychotics, suggesting these BIT derivatives could offer a novel therapeutic approach for schizophrenia.

Experimental Evaluation: Protocols and Methodologies

Evaluating the biological activity of novel BIT derivatives requires robust and standardized assays. The following protocols provide step-by-step methodologies for determining antimicrobial efficacy.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a gold-standard for assessing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Preparation of Stock Solution: Dissolve the test BIT derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Microplate Preparation: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.

-

Serial Dilution: Add 50 µL of the stock solution to the first well of a row. Perform a 2-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well. This creates a concentration gradient.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., bacteria at ~5 x 10⁵ CFU/mL) according to CLSI guidelines.

-

Inoculation: Add 50 µL of the prepared inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours).

-

Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Caption: Workflow for the Broth Microdilution MIC Assay.

Toxicological Profile and Safety Considerations

A critical aspect of developing any biologically active compound, particularly for therapeutic use, is understanding its toxicological profile.

Skin Sensitization and Irritation

Isothiazolinones as a class are well-known contact sensitizers.[5][15] Dermal exposure to BIT can lead to allergic contact dermatitis in susceptible individuals.[16][17] Eye and skin irritation tests have shown BIT to be a strong eye irritant and a mild skin irritant.[16] This necessitates careful handling in laboratory and industrial settings and is a major hurdle to overcome for topical drug development.

Cytotoxicity and Genotoxicity

Studies on various cell lines have explored the cytotoxicity of BIT derivatives.[18] While their reactivity towards thiols is key to their antimicrobial action, it can also lead to off-target effects in mammalian cells, such as the depletion of glutathione.[18] Genotoxicity studies have generally concluded that BIT is not genotoxic.[19] However, the toxicological profile must be rigorously evaluated for each new derivative, as modifications to the scaffold can significantly alter its safety profile.

Table 2: Selected Toxicological Data for 1,2-Benzoisothiazolin-3-one (BIT)

| Endpoint | Species | Value | Classification/Result | Reference |

|---|---|---|---|---|

| Acute Oral LD50 | Rat | 1020 mg/kg | Toxic if swallowed | [6] |

| 28-Day Dermal NOAEL | Rat | 12 mg/kg/day | No Observed Adverse Effect Level (Systemic) | [16] |

| Skin Irritation | In vivo | - | Mild Irritant | [16] |

| Eye Irritation | In vivo | - | Strong Irritant / Corrosive | [16] |

| Skin Sensitization | LLNA | - | Known sensitizer in humans | [5][16] |

| Genotoxicity | In vivo / In vitro | - | Not considered genotoxic |[19] |

Conclusion and Future Perspectives

The 1,2-benzoisothiazolin-3-one scaffold represents a privileged structure with a remarkable duality. Its established role as a potent, broad-spectrum biocide is founded on a well-understood mechanism of thiol reactivity. This same reactivity, when refined through targeted chemical modifications, gives rise to derivatives with highly specific and potent activities against therapeutic targets like caspases and CNS receptors. The future of this chemical class in drug development will depend on the ability of medicinal chemists to decouple desired therapeutic activity from off-target toxicity and skin sensitization. Advanced strategies, such as developing derivatives that are selectively activated in target tissues or cells, could unlock the full potential of this versatile and powerful scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 3. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1,3]Thiazin-4-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological studies on 1,2-benzisothiazole derivatives V. Antimicrobial properties of N-alkanoic, N-arylalkanoic and N-aryloxyalkanoic derivatives of 1,2-benzisothiazolin-3-one: QSAR study and genotoxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 6. echemi.com [echemi.com]

- 7. 1,2-benzisothiazolin-3-one [sitem.herts.ac.uk]

- 8. Design, synthesis and evaluation of 1,2-benzisothiazol-3-one derivatives as potent caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stork: Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles [storkapp.me]

- 13. 1,2-benzisothiazol-3-one derivatives as a novel class of small-molecule caspase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

Physical and chemical properties of 2-Methyl-1,2-benzoisothiazolin-3-one.

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT)

Introduction

This compound, commonly referred to as MBIT, is a significant N-substituted derivative of the benzisothiazolinone class of compounds.[1] As potent biocides, isothiazolinones are recognized for their remarkable antibacterial and antifungal properties, leading to their extensive use in industrial water treatment and as preservatives in a wide array of products.[2][3] MBIT, in particular, is valued for its efficacy against a broad spectrum of microorganisms, including bacteria, yeasts, and molds.[4][5] This guide provides a detailed examination of the core physical and chemical characteristics of MBIT, offering essential data and procedural insights for researchers, chemists, and formulation scientists.

Chemical Identity and Structure

A precise understanding of a compound's identity is foundational to all scientific investigation. This section outlines the nomenclature and structural details of MBIT.

Nomenclature and Identifiers

-

IUPAC Name : 2-methyl-1,2-benzothiazol-3-one[6]

-

Common Synonyms : 2-Methyl-1,2-benzisothiazol-3(2H)-one, MBIT, N-methyl-1,2-benzisothiazolin-3-one[1][5][6][7]

Chemical Structure

The structure of MBIT consists of a benzene ring fused to an isothiazolinone ring, with a methyl group substituted at the nitrogen atom. This N-alkylation is a key structural feature that differentiates it from its parent compound, 1,2-benzisothiazolin-3-one (BIT), and influences its physical properties, such as its melting point and solubility.[1]

Caption: 2D structure of this compound.

Physical Properties

The physical characteristics of MBIT dictate its behavior in various matrices and are critical for formulation, storage, and application.

Appearance

At ambient temperature, this compound is an off-white to light brown solid.[4]

Quantitative Physical Data

The following table summarizes key physical properties of MBIT, compiled from various technical datasheets. These values are essential for predicting the compound's behavior in physical systems and for engineering and quality control processes.

| Property | Value | Source(s) |

| Melting Point | 51-54 °C | [1][4] |

| Boiling Point | 294.3 °C | [4] |

| Density | 1.315 g/cm³ | [4] |

| Flash Point | 131.8 °C | [4] |

| Vapor Pressure | 0.00164 mmHg at 25 °C | [4] |

| Water Solubility | Water soluble | [5] |

| Solubility (Organic) | Soluble in dichloromethane, dimethyl sulfoxide, methanol | [10] |

Chemical Properties and Reactivity

The chemical behavior of MBIT, including its stability and reactivity, is fundamental to its function as a biocide and informs safe handling and storage protocols.

Stability and Degradation

Isothiazolinones as a class exhibit variable stability depending on their specific structure and the environmental conditions. While some, like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are stable in acidic media but degrade in alkaline solutions, N-substituted benzisothiazolinones like MBIT generally show enhanced thermal stability.[1][2] MBIT is considered stable under recommended storage conditions.[9][11][12] It should be stored in a cool, dry, well-ventilated area away from direct sunlight and incompatible substances.[4][7]

-

Incompatible Materials : Strong oxidizing agents, reducing agents, and water can be incompatible.[11][12]

-

Hazardous Decomposition Products : When heated to decomposition, MBIT may emit toxic vapors of nitrogen oxides (NOx) and sulfur oxides (SOx).[11]

Synthesis Routes

The industrial preparation of MBIT typically involves the N-methylation of 1,2-benzisothiazolin-3-one (BIT). One patented method describes contacting BIT with an alkali metal hydroxide (like sodium or potassium hydroxide) and dimethyl sulfate.[13] Controlling the reaction temperature is crucial; lower temperatures (e.g., 5°C) have been shown to favor the desired N-methylation over O-methylation, resulting in a higher yield of MBIT.[13] Another laboratory synthesis route involves a stepwise process using bromine, but this method is less suited for industrial production due to harsh conditions and equipment corrosion.[1]

Mechanism of Action as a Biocide

The antimicrobial activity of isothiazolinones, including MBIT, is a result of a multi-step mechanism. These compounds can diffuse across the cell membrane of microorganisms.[2] Inside the cell, they act as electrophilic agents that rapidly inhibit critical physiological functions by disrupting metabolic pathways involving dehydrogenase enzymes.[3] This leads to the inhibition of growth, respiration, and energy generation.[3] Ultimately, irreversible cell damage occurs through the destruction of protein thiols and the production of free radicals, leading to cell death.[3] This broad-spectrum, highly efficient mechanism makes MBIT an effective preservative.

Analytical and Experimental Protocols

Verifying the identity, purity, and stability of MBIT requires standardized analytical methods. The causality behind selecting a method like HPLC is its ability to separate the analyte of interest from impurities and degradation products with high resolution and sensitivity, providing quantitative data that is both accurate and reproducible.

Protocol: Purity and Stability Assessment by HPLC

This protocol outlines a generalized High-Performance Liquid Chromatography (HPLC) workflow for determining the purity of an MBIT sample and assessing its degradation over time under stress conditions.

1. Instrumentation and Reagents:

- HPLC system with a UV detector.

- C18 reverse-phase column.

- Acetonitrile (HPLC grade).

- Water (HPLC grade).

- Formic acid or other suitable modifier.

- MBIT reference standard.

2. Standard and Sample Preparation:

- Standard Solution: Accurately weigh and dissolve the MBIT reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to create a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

- Sample Solution: Prepare the MBIT test sample in the same solvent at a concentration within the calibration range.

3. Chromatographic Conditions (Typical):

- Mobile Phase: A gradient of water and acetonitrile (both may be acidified slightly, e.g., with 0.1% formic acid).

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30 °C.

- Detection Wavelength: Determined by the UV absorbance maximum of MBIT.

- Injection Volume: 10 µL.

4. Analysis and Data Interpretation:

- Inject the standard solutions to establish a calibration curve (peak area vs. concentration).

- Inject the test sample. The retention time of the major peak should match that of the reference standard.

- Calculate the purity of the sample by comparing its peak area to the calibration curve (area percent method).

- For stability studies, analyze samples stored under various conditions (e.g., elevated temperature, different pH values) at specified time points. A decrease in the main peak area and the appearance of new peaks indicate degradation.

Workflow Diagram for Stability Testing

The following diagram illustrates a self-validating system for assessing chemical stability. Each step provides a check on the previous one, from initial characterization to final data analysis, ensuring the integrity of the results.

Caption: General experimental workflow for assessing the chemical stability of MBIT.

Safety and Handling

MBIT is a potent biocide and requires careful handling to avoid adverse health effects. It is classified as toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[6][7] It also causes severe skin burns and serious eye damage.[6][7]

-

Personal Protective Equipment (PPE) : Wear protective gloves, chemical-resistant clothing, and eye/face protection.[8][14][15] In situations where dust or aerosols may be generated, respiratory protection is required.[7][15]

-

Handling : Use with adequate ventilation and minimize dust generation.[4] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke when using this product.[7][15] Wash hands thoroughly after handling.[4][15]

-

Storage : Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[4][5][7]

-

Environmental Hazards : MBIT is very toxic to aquatic life with long-lasting effects.[6][7] Do not allow the product to enter drains or surface water.[7][8][14]

Conclusion

This compound is a chemically stable and highly effective biocide. Its physical properties, including its solid form and solubility profile, combined with its potent antimicrobial mechanism, make it a valuable preservative in numerous industrial and commercial applications. A thorough understanding of its properties, as detailed in this guide, is paramount for its safe and effective use, from laboratory research to final product formulation. Adherence to prescribed safety and handling protocols is essential to mitigate the risks associated with its toxicity and environmental impact.

References

- 1. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 2. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onepetro.org [onepetro.org]

- 4. tnjchem.com [tnjchem.com]

- 5. 2-Methyl-1,2-benzisothiazolin-3-one | 2527-66-4 | FM139107 [biosynth.com]

- 6. 2-Methyl-1,2-benzisothiazolin-3-one | C8H7NOS | CID 351236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. biosynth.com [biosynth.com]

- 8. hpc-standards.com [hpc-standards.com]

- 9. hpc-standards.com [hpc-standards.com]

- 10. 1,2-Benzisothiazol-3(2H)-one | 2634-33-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. hpc-standards.com [hpc-standards.com]

- 13. WO2016085655A1 - Method for preparation of 2-methyl-1,2-benzisothiazolin-3-one - Google Patents [patents.google.com]

- 14. cdn3.evostore.io [cdn3.evostore.io]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

An In-depth Technical Guide to the Environmental Fate and Persistence of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT)

Abstract

2-Methyl-1,2-benzoisothiazolin-3-one (MBIT) is a synthetic organic compound belonging to the isothiazolinone class of biocides. While its N-alkyl substitution provides distinct physicochemical properties compared to its well-studied analogue, 1,2-benzisothiazolin-3-one (BIT), a comprehensive understanding of its environmental behavior is critical for a complete risk assessment. This guide synthesizes available data on the environmental fate, persistence, and degradation of MBIT and related isothiazolinones to provide a predictive framework for its behavior in aquatic and terrestrial ecosystems. We will explore the key environmental processes—biodegradation, hydrolysis, photolysis, and soil sorption—that govern its persistence and mobility, supported by standardized testing methodologies and field-proven insights.

Introduction: The Isothiazolinone Landscape and the Place of MBIT

Isothiazolinones are a class of heterocyclic organic compounds widely employed as antimicrobial agents in a vast array of industrial and consumer products, from paints and adhesives to metalworking fluids.[1][2] Their efficacy stems from the electrophilic nature of the isothiazolinone ring, which readily reacts with nucleophilic residues (e.g., thiols in cysteine) in microbial proteins, disrupting cellular function.[3]

While several isothiazolinones like 1,2-benzisothiazolin-3-one (BIT) are well-characterized, this compound (MBIT) represents a specific N-substituted derivative. This methylation at the nitrogen atom is a critical structural modification that can influence its physicochemical properties, such as hydrophobicity and steric hindrance, thereby altering its environmental fate and toxicological profile. Understanding these nuances is paramount for predicting its distribution, persistence, and potential for ecological impact upon release into the environment.

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is dictated by its intrinsic physical and chemical properties. For MBIT and its parent compound BIT, these parameters determine how the molecule partitions between air, water, soil, and biota.

| Property | Value (for BIT/Isothiazolinones) | Significance for Environmental Fate |

| Water Solubility | ~1 g/L (for BIT)[2] | High water solubility suggests that the primary environmental compartment of concern will be aquatic systems. It will readily partition into surface waters and pore water in soils. |

| Log Kow (Octanol-Water Partition Coefficient) | Low (for BIT)[1] | A low Log Kow indicates a low potential for bioaccumulation in the fatty tissues of organisms. The substance is hydrophilic and prefers to remain in the aqueous phase rather than partitioning into lipids. |

| Vapor Pressure | 2.78 x 10-6 mm Hg (for BIT)[4] | The very low vapor pressure indicates that volatilization from water or soil surfaces is not an important fate process. The compound will remain primarily in the aquatic and terrestrial phases. |

| Henry's Law Constant | ~5 x 10-10 atm-m3/mole (Estimated for BIT)[4] | Consistent with the low vapor pressure and high water solubility, this value confirms that volatilization from water is negligible. |

Core Environmental Fate Processes & Degradation Pathways

The persistence of MBIT in the environment is a balance between its resistance to degradation and its partitioning behavior. The primary pathways for its dissipation are biotic and abiotic degradation.

Biotic Degradation: The Primary Removal Mechanism

Biodegradation is the enzymatic breakdown of substances by microorganisms and is often the most significant process for the removal of organic biocides from the environment.

-

Aquatic Environments: Studies on the parent compound, BIT, show that it is susceptible to biodegradation, although its biocidal nature can be toxic to microorganisms at high concentrations.[4][5] In a standard ready biodegradability test (OECD 301C), BIT showed 0% degradation at a high concentration of 100 mg/L, likely due to bacterial inhibition.[5] However, at lower, more environmentally relevant concentrations (1.8 mg/L), it achieved 62% degradation, demonstrating it is inherently biodegradable.[5] It is expected that MBIT follows a similar pattern. The primary degradation in sewage treatment plants (STPs) is a crucial removal step before release into surface waters.[5]

-

Terrestrial Environments: In soil, isothiazolinones like BIT are reported to biodegrade rapidly.[6] One study noted that BIT breaks down quickly in aerobic soils, with a half-life of less than 24 hours.[4][7] This rapid primary degradation in the soil matrix is a key factor in limiting its persistence and potential for leaching.

Abiotic Degradation: The Role of Light and Water

Abiotic processes, while sometimes slower than biodegradation, can contribute to the transformation of MBIT in the environment.

-

Hydrolysis: This process involves the cleavage of a chemical bond by reaction with water. Isothiazolinones exhibit variable stability. BIT has been shown to be hydrolytically stable, with a half-life greater than 30 days.[3][4] This suggests that hydrolysis is not a significant degradation pathway for MBIT under typical environmental pH conditions (pH 5-9).

-

Photolysis (Photodegradation): This is the breakdown of molecules by light, particularly UV radiation from the sun. BIT is reported to be susceptible to photodegradation in aquatic environments.[3][4] This pathway can be relevant in the upper layers of clear surface waters where sunlight penetration is sufficient. The N-methyl group in MBIT is unlikely to significantly alter the molecule's chromophore, suggesting it will also be susceptible to aqueous photolysis.

The interplay of these degradation pathways is visualized below.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Benzisothiazol-3(2H)-one | C7H5NOS | CID 17520 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Analytical Strategies for the Quantification of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT) in Complex Matrices

Abstract and Introduction

2-Methyl-1,2-benzoisothiazolin-3-one (MBIT) is an N-substituted isothiazolinone used as an effective microbiocide against bacteria, yeasts, and molds.[1][2] Its application as a preservative spans numerous consumer and industrial products, including paints, adhesives, sealants, and cleaning products.[1][2] Given that some isothiazolinones are known to be potential skin sensitizers, the accurate quantification of MBIT is crucial for regulatory compliance, quality control, and ensuring consumer safety.[3][4]

Commercial products containing MBIT often present complex and varied matrices, which poses significant analytical challenges.[5] This guide provides a detailed overview of robust and validated analytical methodologies for the detection and quantification of MBIT. We will focus on High-Performance Liquid Chromatography (HPLC) coupled with Diode-Array Detection (DAD) as a widely accessible method and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) as the gold standard for high-sensitivity, confirmatory analysis. The causality behind experimental choices, detailed protocols, and validation considerations are discussed to provide researchers with a comprehensive framework for MBIT analysis.

The Critical Role of Sample Preparation

The successful analysis of MBIT is fundamentally dependent on the efficacy of the sample preparation protocol. The primary objectives are to efficiently extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for instrumental detection. The choice of technique is dictated by the matrix complexity.

Common Extraction Techniques:

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, disrupting the sample matrix and enhancing solvent penetration. It is particularly effective for extracting isothiazolinones from solid, viscous, or high-density liquid samples like detergents and adhesives.[5][6] Methanol and acetonitrile are common extraction solvents due to their ability to solubilize isothiazolinones and precipitate matrix components like polymers.

-

Solid-Phase Extraction (SPE): SPE is a powerful cleanup and concentration technique that offers higher analyte recoveries and reduced solvent consumption compared to traditional liquid-liquid extraction.[5] For isothiazolinones, reversed-phase sorbents (e.g., C18) are typically used to retain the analytes from an aqueous sample, followed by elution with an organic solvent.

-

Matrix Solid-Phase Dispersion (MSPD): In this technique, a viscous or solid sample is blended with a solid support (e.g., Florisil), effectively dispersing the sample over a large surface area. The analytes can then be eluted with a suitable solvent. MSPD has been successfully applied to the extraction of isothiazolinones from complex cosmetic products.[7]

Caption: General workflow for MBIT extraction from product matrices.

Method 1: HPLC with Diode-Array Detection (HPLC-DAD)

This method is a robust and widely available technique suitable for routine quality control where analyte concentrations are expected to be relatively high. The principle relies on chromatographic separation on a reversed-phase column, followed by detection using a DAD detector that measures UV absorbance across a spectrum of wavelengths.

Causality of Protocol Choices

-

Column: A C18 column is the standard for reversed-phase chromatography, providing excellent retention and separation for moderately polar compounds like MBIT based on hydrophobic interactions.[6][8]

-

Mobile Phase: A gradient of acetonitrile and water is used to elute a range of compounds with varying polarities.[9] The addition of a small amount of acid (e.g., formic or phosphoric acid) improves peak shape by ensuring the analyte is in a consistent protonation state and minimizing interactions with residual silanols on the column packing.[10]

-

Detection Wavelength: The DAD allows for the selection of the wavelength of maximum absorbance for MBIT, maximizing sensitivity. Isothiazolinones typically absorb in the 270-320 nm range.[6] Simultaneous monitoring at multiple wavelengths can help in peak purity assessment.

Detailed Experimental Protocol: HPLC-DAD

A. Sample Preparation (Liquid Detergent Matrix)

-

Accurately weigh approximately 1.0 g of the homogenized liquid detergent sample into a 15 mL polypropylene centrifuge tube.[6]

-

Add 10 mL of HPLC-grade methanol as the extraction solvent.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Place the tube in an ultrasonic bath and sonicate for 20-30 minutes at 30°C to facilitate complete extraction.[6][11]

-

Centrifuge the sample at 10,000 rpm for 10 minutes to pelletize precipitated matrix components and solids.[11]

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC autosampler vial.[11]

B. Instrumentation and Chromatographic Conditions

-

HPLC System: Standard HPLC or UHPLC system with a binary pump and DAD detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[6]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.[6]

-

Detection: DAD set to monitor from 200-400 nm; quantification wavelength selected based on the apex spectrum of the MBIT standard peak.

-

Gradient Program:

-

0-2 min: 30% B

-

2-10 min: Linear gradient to 90% B

-

10-12 min: Hold at 90% B

-

12.1-15 min: Return to 30% B (re-equilibration)

-

C. Quantification Prepare a series of calibration standards of MBIT in methanol. Construct a calibration curve by plotting the peak area against the concentration. Quantify MBIT in the sample extract by comparing its peak area to the calibration curve.

Performance Characteristics

| Parameter | Typical Value | Rationale |

| Linearity (R²) | > 0.999 | Ensures a direct proportional relationship between detector response and concentration.[6] |

| LOD | 0.05 - 0.2 µg/g | Dependent on matrix and instrument; defines the lowest detectable concentration.[6] |

| LOQ | 0.15 - 0.6 µg/g | The lowest concentration that can be reliably quantified with acceptable precision.[6] |

| Recovery | 90% - 110% | Assesses the accuracy and efficiency of the extraction procedure.[6] |

Method 2: UHPLC-Tandem Mass Spectrometry (UHPLC-MS/MS)

For low-level detection, confirmation of identity, and analysis in highly complex matrices, UHPLC-MS/MS is the definitive method.[4] Its superior sensitivity and selectivity are achieved by coupling the high-resolution separation of UHPLC with the specificity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.[3][12]

Causality of Protocol Choices

-

UHPLC: The use of sub-2 µm particle columns provides higher separation efficiency, narrower peaks, and faster analysis times compared to traditional HPLC.[13]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar to moderately polar molecules like MBIT, typically forming a protonated molecular ion [M+H]⁺ in positive mode.[11][14]

-

Multiple Reaction Monitoring (MRM): MRM provides exceptional selectivity. The first quadrupole (Q1) isolates the specific precursor ion for MBIT (m/z 166.2). This ion is fragmented in the collision cell (Q2), and the third quadrupole (Q3) isolates a specific, characteristic product ion. This two-stage filtering process virtually eliminates matrix interferences, allowing for highly confident quantification at trace levels.[3][15]

Caption: Workflow for selective detection of MBIT using UHPLC-MS/MS.

Detailed Experimental Protocol: UHPLC-MS/MS

A. Sample Preparation The sample preparation protocol is identical to that described in section 3.2.A. However, due to the high sensitivity of the MS/MS system, the final extract may need to be diluted (e.g., 10-fold) with the initial mobile phase to fall within the linear range of the calibration curve and reduce matrix effects.

B. Instrumentation and Conditions

-

UHPLC System:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).[11]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.[11]

-

Injection Volume: 5 µL.[11]

-

Column Temperature: 40°C.[11]

-

Gradient Program: A fast 5-7 minute gradient is typical, e.g., 10% B to 95% B over 4 minutes.

-

-

Mass Spectrometer:

C. MRM Transitions for MBIT (C₈H₇NOS, MW=165.21) The precursor ion in positive mode will be [M+H]⁺ at m/z 166.2. Product ions must be determined by infusing a pure standard. Based on the analysis of similar isothiazolinones, key fragmentations are expected.[3][14]

| Analyte | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |

| MBIT | 166.2 | Optimize via infusion | Optimize via infusion | Optimize via infusion |

| BIT (Example) | 152.2 | 134.1 | 109.0 | ~15-25[14] |

Note: The optimal product ions and collision energies for MBIT must be empirically determined on the specific mass spectrometer being used.

Performance Characteristics

| Parameter | Typical Value | Rationale |

| Linearity (R²) | > 0.995 | Ensures accurate quantification across a wide dynamic range.[3] |

| LOD | 0.001 - 0.01 mg/kg | High sensitivity allows for detection at trace levels required by regulations.[3] |

| LOQ | 0.003 - 0.02 mg/kg | Enables precise quantification well below regulatory limits.[3] |

| Recovery | 80% - 110% | Demonstrates method accuracy in the target matrix.[3][12] |

| Precision (%RSD) | < 10% | Ensures method reproducibility and reliability.[3] |

Method Validation and Quality Control

A self-validating system is essential for trustworthy results. Any protocol for MBIT analysis must be validated according to established guidelines to ensure its performance is suitable for its intended purpose.

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. In MS/MS, monitoring a quantifier and a qualifier ion and ensuring their ratio remains constant provides high specificity.

-

Linearity and Range: Demonstrate a linear response over a defined concentration range. A minimum of five concentration levels should be used.[3]

-

Accuracy and Precision: Accuracy is determined via recovery studies on spiked matrix samples at multiple concentration levels. Precision (repeatability and intermediate precision) is expressed as the relative standard deviation (RSD).[3]

-

LOD and LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) are typically determined based on the signal-to-noise ratio (S/N), commonly defined as 3 for LOD and 10 for LOQ.[3]

-

Matrix Effects: The high sensitivity of ESI-MS/MS makes it susceptible to ion suppression or enhancement from co-eluting matrix components. The use of matrix-matched calibration standards or a stable isotope-labeled internal standard is highly recommended to mitigate these effects and ensure accurate quantification.

Conclusion

The reliable quantification of this compound requires a well-chosen analytical strategy that pairs efficient sample preparation with a robust instrumental technique. For routine analysis in less complex matrices, HPLC-DAD offers a reliable and accessible solution. For trace-level quantification, confirmatory analysis, and challenging matrices, the superior sensitivity and selectivity of UHPLC-MS/MS make it the indispensable gold standard. The protocols and principles outlined in this guide provide a comprehensive foundation for researchers and scientists to develop and validate methods for the accurate determination of MBIT in a variety of products.

References

- 1. 2-Methyl-1,2-benzisothiazolin-3-one | 2527-66-4 | FM139107 [biosynth.com]

- 2. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 3. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Constructing a limit model and developing an HPLC-MS/MS analytical method for measuring isothiazolinone migration from children's sports protectors into sweat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column | SIELC Technologies [sielc.com]

- 9. Method Development and Validation of the Simultaneous Analysis of Methylisothiazolinone, Methylchloroisothiazolinone, Benzisothiazolinone and Bronopol in Washing-Up Liquid [scirp.org]

- 10. Separation of 1,2-Benzisothiazolin-3-one on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. Simultaneous Quantitative Analysis of Six Isothiazolinones in Water-Based Adhesive Used for Food Contact Materials by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. waters.com [waters.com]

- 14. Analytical Method Development of Benzisothiazolinone, a Biocide, Using LC–MS/MS and a Pharmacokinetic Application in Rat Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

Application Notes and Protocols for 2-Methyl-1,2-benzoisothiazolin-3-one in Microbiological Growth Inhibition Assays

Introduction: The Role of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT) in Microbial Control

This compound, commonly known as MBIT, is a potent biocide belonging to the isothiazolinone class of compounds.[1] It is widely utilized as a preservative in a variety of industrial and consumer products, including paints, adhesives, cleaning agents, and latex emulsions, to prevent microbial contamination.[2][3] MBIT exhibits broad-spectrum activity against a wide range of microorganisms, including bacteria, yeasts, and molds.[2][4] Its efficacy in inhibiting microbial growth makes it a valuable tool for researchers and professionals in drug development and industrial microbiology.

These application notes provide a comprehensive guide for utilizing MBIT in microbiological growth inhibition assays. The protocols detailed herein are designed to be robust and reproducible, enabling accurate determination of the antimicrobial efficacy of MBIT against various microorganisms.

Chemical and Physical Properties of MBIT

A fundamental understanding of the physicochemical properties of MBIT is crucial for its effective use in experimental settings.

| Property | Value | Reference |

| CAS Number | 2527-66-4 | |

| Molecular Formula | C₈H₇NOS | |

| Molecular Weight | 165.21 g/mol | |

| Appearance | Off-white to light brown solid | [5] |

| Melting Point | 51-54 °C | [5][6] |

| Solubility | Water soluble |

Mechanism of Action: How MBIT Inhibits Microbial Growth

The antimicrobial activity of isothiazolinones, including MBIT, is attributed to their ability to rapidly inhibit microbial growth and metabolism. The proposed mechanism involves the disruption of critical physiological processes within the microbial cell.[7] Isothiazolinones can interact with intracellular thiol-containing proteins and enzymes, leading to the disruption of their normal function and ultimately inhibiting cellular respiration and energy generation.[6][7] This multi-targeted mode of action makes the development of microbial resistance less likely.[8][9]

Safety and Handling Precautions

MBIT is a potent biocide and requires careful handling to ensure laboratory safety. It is classified as toxic if swallowed and may cause skin and eye irritation or allergic reactions.[10][11]

Always adhere to the following safety protocols:

-

Consult the Safety Data Sheet (SDS): Before use, thoroughly review the SDS for MBIT.[5][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[11]

-

Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[5][12]

-

Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][11]

-

Storage: Store MBIT in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[4][5]

-

Disposal: Dispose of MBIT and contaminated materials according to institutional and local regulations.[12]

Experimental Protocols for Assessing Microbiological Growth Inhibition

The following protocols provide detailed, step-by-step methodologies for determining the antimicrobial efficacy of MBIT.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[13][14][15] This method is considered a gold standard for susceptibility testing due to its accuracy and reproducibility.[16]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of MBIT in a liquid growth medium. After incubation, the presence or absence of visible growth is determined. The MIC is the lowest concentration of MBIT that prevents visible growth.[13][17]

Workflow for MIC Determination:

Caption: Workflow for MIC determination using broth microdilution.

Materials:

-

This compound (MBIT)

-

Sterile 96-well microtiter plates[13]

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[15][18]

-

Pure culture of the test microorganism

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Pipettes and sterile tips

-

Incubator

Step-by-Step Methodology:

-

Preparation of MBIT Stock Solution:

-

Accurately weigh a precise amount of MBIT powder.

-

Dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. Ensure complete dissolution.

-

Further dilute the stock solution in the appropriate sterile broth medium to achieve the desired starting concentration for the assay.

-

-

Preparation of Standardized Microbial Inoculum:

-

From a fresh culture plate, select several colonies of the test microorganism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria.[14][18] This can be done visually or using a spectrophotometer.

-

Dilute this standardized suspension in the sterile broth medium to achieve the final desired inoculum concentration (typically ~5 x 10⁵ CFU/mL).[15][19]

-

-

Assay Plate Setup:

-

Add 100 µL of sterile broth medium to all wells of a 96-well plate, except for the first column.

-

Add 200 µL of the starting MBIT working solution to the wells in the first column.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[14]

-

The eleventh column will serve as the growth control (no MBIT), and the twelfth column as the sterility control (no inoculum).[13]

-

-

Inoculation:

-

Add 100 µL of the diluted standardized microbial inoculum to all wells except the sterility control wells. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Reading and Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity. A turbid well indicates microbial growth.[13]

-

The MIC is the lowest concentration of MBIT at which no visible growth (no turbidity) is observed.[13][17]

-

The growth control wells should be turbid, and the sterility control wells should be clear.

-

Protocol 2: Agar Disk Diffusion Assay

The agar disk diffusion method is a qualitative or semi-quantitative assay used to assess the antimicrobial activity of a substance.[20][21]

Principle: A paper disk impregnated with a known concentration of MBIT is placed on an agar plate that has been uniformly inoculated with a test microorganism. The compound diffuses from the disk into the agar. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the antimicrobial activity.[20][22]

Workflow for Agar Disk Diffusion Assay:

Caption: Workflow for the agar disk diffusion assay.

Materials:

-

This compound (MBIT)

-

Sterile filter paper disks (6 mm diameter)

-

Sterile Petri dishes

-

Appropriate agar medium (e.g., Mueller-Hinton Agar)[20]

-

Pure culture of the test microorganism

-

Sterile saline or PBS

-

Sterile swabs

-

Forceps

-

Ruler or calipers

Step-by-Step Methodology:

-

Preparation of MBIT-impregnated Disks:

-

Prepare a solution of MBIT in a suitable volatile solvent at the desired concentration.

-

Aseptically apply a precise volume of the MBIT solution to each sterile filter paper disk and allow the solvent to evaporate completely.

-

Prepare control disks impregnated with the solvent only.

-

-

Preparation of Inoculum and Inoculation of Agar Plates:

-

Prepare a standardized microbial suspension as described in the broth microdilution protocol (0.5 McFarland standard).[22]

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[23]

-

Allow the plate to dry for 3-5 minutes.[23]

-

-

Placement of Disks:

-

Using sterile forceps, place the MBIT-impregnated disks and the control disk onto the inoculated agar surface.[22]

-

Gently press each disk to ensure complete contact with the agar.

-

Space the disks sufficiently far apart to prevent the zones of inhibition from overlapping.

-

-

Incubation:

-

Invert the plates and incubate at the optimal temperature for the test microorganism for 18-24 hours.[22]

-

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition (including the disk) for each disk in millimeters (mm) using a ruler or calipers.[20]

-

A larger zone of inhibition indicates greater susceptibility of the microorganism to MBIT. The control disk should not show any zone of inhibition.

-

Data Presentation and Interpretation

The results of the MIC assay provide a quantitative measure of the antimicrobial activity of MBIT. A lower MIC value indicates greater potency. The agar disk diffusion assay provides a qualitative or semi-quantitative assessment of susceptibility.

Example Data Summary Table:

| Microorganism | Assay Type | MBIT Concentration/Amount | Result |

| Staphylococcus aureus | Broth Microdilution | 16 µg/mL | MIC |

| Escherichia coli | Broth Microdilution | 32 µg/mL | MIC |

| Candida albicans | Broth Microdilution | 8 µg/mL | MIC |

| Staphylococcus aureus | Agar Disk Diffusion | 30 µ g/disk | 22 mm zone of inhibition |

| Escherichia coli | Agar Disk Diffusion | 30 µ g/disk | 18 mm zone of inhibition |

| Candida albicans | Agar Disk Diffusion | 30 µ g/disk | 25 mm zone of inhibition |

References

- 1. Benzisothiazolinone - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. BIT (1,2-benzisothiazolin-3-one) is a chemical compound widely used as a biocide and preservative. [koyewater.com]

- 4. tnjchem.com [tnjchem.com]

- 5. tnjchem.com [tnjchem.com]

- 6. Properties and Synthesis of Benzoisothiazolinones - IRO Biocide [irobiocide.com]

- 7. researchgate.net [researchgate.net]

- 8. cneasychem.com [cneasychem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. 2-Methyl-1,2-benzisothiazolin-3-one | C8H7NOS | CID 351236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. biosynth.com [biosynth.com]

- 12. fishersci.com [fishersci.com]

- 13. Broth Microdilution | MI [microbiology.mlsascp.com]

- 14. hielscher.com [hielscher.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. bio.libretexts.org [bio.libretexts.org]

- 18. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 19. protocols.io [protocols.io]

- 20. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 21. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Agar Disk Diffusion Method | Antimicrobial Agent Susceptibility Testing Resistance | Chemical Antimicrobial Agents [biocyclopedia.com]

- 23. asm.org [asm.org]

Application Notes & Protocols: Formulating Stable Aqueous Solutions of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT)

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation professionals on the development of stable aqueous solutions of 2-Methyl-1,2-benzoisothiazolin-3-one (MBIT). MBIT is a potent, water-soluble microbiocide with broad-spectrum activity against bacteria, yeasts, and molds, making it a valuable preservative in various industrial and pharmaceutical applications.[1] However, its efficacy is intrinsically linked to its stability in aqueous media, which is influenced by factors such as pH, temperature, and the presence of other chemical species.[2] This guide elucidates the underlying principles of MBIT degradation and presents systematic protocols for pre-formulation analysis, formulation design, and stability assessment to ensure the development of robust and effective MBIT-based products.

Introduction: The Challenge of Aqueous MBIT Stability

This compound (MBIT) belongs to the isothiazolinone class of biocides.[3] Like its chemical relatives—1,2-benzisothiazolin-3-one (BIT) and 2-methyl-4-isothiazolin-3-one (MIT)—its antimicrobial mechanism relies on the electrophilic nature of the sulfur atom in its heterocyclic ring.[4] This reactivity, however, also renders the molecule susceptible to degradation, particularly in aqueous environments.

The primary degradation pathway for isothiazolinones in water is the hydrolysis of the five-membered heterocyclic ring.[2][5] This process is significantly accelerated under alkaline conditions (pH > 8), where nucleophilic attack by hydroxide ions on the sulfur atom leads to ring-opening and a subsequent loss of biocidal activity.[2][4][5][6] Furthermore, factors such as elevated temperatures and the presence of nucleophiles like amines or thiols, or even certain metal ions, can catalyze this degradation.[2][4]